N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide, also known as DPC, is a small molecule that has been extensively studied for its potential therapeutic applications. DPC belongs to a class of compounds known as chromene derivatives, which have been shown to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Inflammation is a key factor in many diseases, and N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
Wirkmechanismus
The exact mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In inflammation, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines. By inhibiting NF-κB, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has also been shown to possess neuroprotective effects by protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide in lab experiments. It can be difficult to obtain high yields of pure N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide, and it may not be suitable for certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide. Another area of research is the identification of new therapeutic applications for N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide, such as in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide and to identify potential drug targets.
Synthesemethoden
N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dihydrocoumarin with phthalic anhydride to form the chromene ring system. The resulting intermediate is then reacted with piperidine and acetic anhydride to form the final product, N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide. The purity and yield of N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide can be improved through various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-6-5-11(15(20)17-13)16-14(19)10-7-8-21-12-4-2-1-3-9(10)12/h1-4,10-11H,5-8H2,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJINCJOALXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.